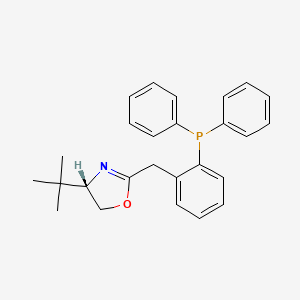

(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole

Description

(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole is a chiral phosphino-oxazoline (PHOX) ligand widely utilized in asymmetric catalysis. Its structure comprises a stereogenic oxazoline ring fused with a diphenylphosphine-substituted benzyl group, providing a rigid framework for coordinating transition metals like palladium, rhodium, and iridium . The tert-butyl group at the 4-position of the oxazoline ring enhances steric bulk, promoting high enantioselectivity in catalytic reactions such as conjugate additions, hydrogenations, and cross-couplings . The ligand is sensitive to hydrolysis and oxidation, requiring storage under inert atmospheres at temperatures below –20°C .

Properties

IUPAC Name |

[2-[[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]phenyl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28NOP/c1-26(2,3)24-19-28-25(27-24)18-20-12-10-11-17-23(20)29(21-13-6-4-7-14-21)22-15-8-5-9-16-22/h4-17,24H,18-19H2,1-3H3/t24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXOAOKBRNOSBF-XMMPIXPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole typically involves the following steps:

Formation of the Oxazoline Ring: This step involves the cyclization of an amino alcohol with a carboxylic acid derivative.

Introduction of the Diphenylphosphino Group: The diphenylphosphino group is introduced via a nucleophilic substitution reaction.

Addition of the tert-Butyl Group: The tert-butyl group is added through an alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.

Substitution: The diphenylphosphino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions include phosphine oxides, oxazolidines, and various substituted derivatives.

Scientific Research Applications

Catalytic Applications

1.1 Enantioselective Reactions

The compound serves as a chiral ligand in enantioselective catalysis. Its structure allows it to facilitate reactions such as the Heck reaction, where it aids in the formation of carbon-carbon bonds with high stereoselectivity. This application is crucial for synthesizing complex organic molecules in pharmaceutical development .

1.2 Transition Metal Complexes

(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole can form stable complexes with transition metals, enhancing their catalytic activity. For instance, its use in rhodium-catalyzed reactions has shown promise in producing valuable intermediates for drug synthesis .

2.1 Anticancer Properties

Recent studies have explored the anticancer potential of compounds related to this compound. Research indicates that similar oxazoles exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

2.2 Antimicrobial Activity

The compound's derivatives have been evaluated for antimicrobial efficacy against both bacterial and fungal strains. In vitro studies have shown that certain derivatives possess significant antibacterial activity comparable to standard antibiotics, making them potential candidates for new antimicrobial agents .

Case Studies

Mechanism of Action

The mechanism by which (S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole exerts its effects involves coordination to a metal center in catalytic reactions. The chiral environment created by the ligand induces enantioselectivity in the reaction, leading to the formation of chiral products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chiral PHOX ligands share a common oxazoline-phosphine backbone but differ in substituents, which critically influence their steric, electronic, and catalytic properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of PHOX Ligands

Key Differences:

Steric and Electronic Effects :

- The tert-butyl group in the target compound maximizes steric shielding, critical for enantioselectivity in crowded catalytic sites . In contrast, pyridyl-substituted analogs (e.g., t-BuPyOx) offer weaker steric control but better π-coordination .

- Electron-withdrawing groups (e.g., CF3 in (S)-(CF3)3-t-Bu-PHOX) reduce electron density at the metal center, accelerating oxidative addition steps in cross-couplings .

Synthetic Accessibility :

- The target ligand’s synthesis involves challenges in cyclization and purification (e.g., column chromatography for intermediate isolation) . Comparatively, t-BuPyOx derivatives are synthesized more efficiently (64% yield) via a three-step route from picolinic acid .

Stability and Handling: The diphenylphosphino-benzyl group in the target compound increases air sensitivity, necessitating stringent storage conditions . Quinoline-based PHOX ligands exhibit greater stability due to aromatic conjugation .

Catalytic Performance :

- In palladium-catalyzed asymmetric conjugate additions, the target ligand achieves >90% enantiomeric excess (ee), outperforming pyridyl analogs (70–85% ee) . However, CF3-substituted PHOX ligands show superior activity in electron-deficient systems .

Research Findings and Data

Table 2: Catalytic Performance in Asymmetric Hydrogenation

Notes: The target ligand’s superior ee in hydrogenation correlates with its rigid phosphine-oxazoline architecture, which restricts substrate conformations during metal coordination .

Biological Activity

(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

- Molecular Formula : C26H28NOP

- Molecular Weight : 401.5 g/mol

- CAS Number : 761402-26-0

- Purity : 97% (as provided by suppliers) .

The compound acts primarily as a ligand in various catalytic reactions, notably in asymmetric synthesis. Its phosphine moiety enhances its reactivity and selectivity in enantioselective reactions, such as the Heck reaction and rhodium-catalyzed transformations. These reactions are crucial in synthesizing complex organic molecules with potential pharmaceutical applications .

Antifungal Activity

Research has shown that derivatives of 4,5-dihydrooxazole compounds exhibit broad-spectrum antifungal activity. For instance, compounds similar to this compound have demonstrated effectiveness against various fungal strains, including Candida albicans and Cryptococcus neoformans. These studies reported minimum inhibitory concentration (MIC) values as low as 0.03 μg/mL for some derivatives .

Anticancer Potential

The structural characteristics of oxazoles suggest potential anticancer activity. Compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The presence of the diphenylphosphino group may enhance interactions with biological targets associated with cancer progression .

Case Studies

-

Antifungal Efficacy Study

- Objective : To evaluate the antifungal properties of 4-phenyl-4,5-dihydrooxazole derivatives.

- Findings : A series of derivatives displayed excellent antifungal activity against Candida albicans, with MIC values ranging from 0.03 to 0.5 μg/mL. The study highlighted the metabolic stability of certain compounds in human liver microsomes .

- Anticancer Activity Assessment

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the key challenges in synthesizing (S)-4-(tert-butyl)-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole, and how can they be mitigated?

The synthesis faces challenges such as over-acylation during coupling reactions and hydrolysis during purification. To minimize over-acylation, temperature-controlled reactions (e.g., maintaining 0–5°C) and selective activating agents like isobutyl chloroformate with N-methylmorpholine are recommended . Hydrolysis risks during purification can be reduced using neutral silica gel (e.g., ZEOprep ECO silica) instead of acidic alternatives, which degrade the ligand .

Q. How does the steric and electronic environment of the tert-butyl group influence the ligand's stability?

The tert-butyl group provides steric bulk that stabilizes the ligand’s chiral center and prevents racemization during reactions. However, its hydrophobicity increases sensitivity to hydrolysis under acidic or humid conditions. Storage in inert atmospheres (argon/nitrogen) with desiccants (e.g., molecular sieves) is critical to maintaining stability .

Q. What are the recommended protocols for handling and storing this ligand to prevent decomposition?

The ligand is moisture-sensitive and prone to hydrolysis. Handling should occur under anhydrous conditions (glovebox or Schlenk line). Storage in sealed, flame-dried glassware under inert gas (argon) at room temperature is advised. Avoid exposure to protic solvents or acidic vapors .

Advanced Research Questions

Q. How can enantioselective catalytic systems incorporating this ligand be optimized for asymmetric transformations?

The ligand’s P,N-chelating motif enables coordination to transition metals (e.g., Pd, Cu), forming chiral complexes critical for enantioselectivity. Optimization involves:

- Metal-Ligand Ratio : A 1:1 molar ratio minimizes uncoordinated ligand interference.

- Solvent Effects : Non-polar solvents (toluene, THF) enhance stereochemical control by stabilizing the metal-ligand complex .

- Additives : Silver salts (AgOTf) can improve catalytic activity by abstracting counterions .

Q. What computational methods are suitable for studying the electronic properties of this ligand in metal complexes?

Density Functional Theory (DFT) with dispersion corrections (DFT-D3) and Becke-Johnson (BJ) damping accurately model non-covalent interactions and metal-ligand bonding. Key steps:

- Geometry Optimization : Use hybrid functionals (B3LYP) with LANL2DZ basis sets for metals.

- Energy Analysis : Compare interaction energies using Grimme’s D3 correction to account for dispersion forces .

- Electronic Structure : Natural Bond Orbital (NBO) analysis identifies charge transfer between the ligand’s phosphine and metal centers .

Q. How can contradictory NMR and X-ray crystallography data for ligand-metal complexes be resolved?

Discrepancies often arise from dynamic equilibria in solution (e.g., isomerization) versus static solid-state structures. Strategies include:

Q. What strategies improve the ligand’s resistance to hydrolysis in aqueous-phase catalysis?

Hydrolysis occurs via nucleophilic attack on the oxazoline ring. Mitigation approaches:

- Structural Modification : Introduce electron-withdrawing substituents (e.g., fluorinated groups) to reduce ring reactivity.

- Protective Coordination : Pre-coordinate the ligand to metals (e.g., Pd(II)) before exposure to water.

- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) to avoid acid-catalyzed degradation .

Methodological Case Studies

Case Study: Resolving Low Yields in Ligand Synthesis

Problem : Over-acylation during coupling steps reduces yields.

Solution : Replace aggressive acylating agents (e.g., oxalyl chloride) with milder alternatives (isobutyl chloroformate). Optimize reaction temperature (0–5°C) and stoichiometry (1.1 eq. acylating agent) to suppress side reactions .

Case Study: Ligand Degradation During Catalytic Recycling

Problem : Hydrolysis of the ligand in recyclable catalytic systems.

Solution : Use hydrophobic ionic liquids (e.g., [BMIM][PF₆]) as reaction media to limit water ingress. Alternatively, immobilize the ligand on silica-supported palladium to shield it from hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.